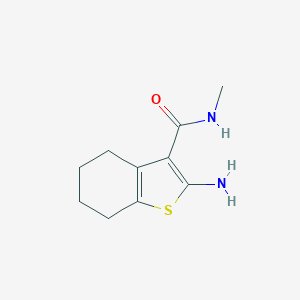

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-Amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (molecular formula: C₁₀H₁₄N₂OS; molar mass: 210.3 g/mol) is a bicyclic thiophene-carboxamide derivative with a partially saturated benzothiophene core. Its structure features a 4,5,6,7-tetrahydrobenzothiophene scaffold substituted with an amino group at position 2 and an N-methyl carboxamide at position 2. This compound has garnered attention as a precursor for synthesizing pharmacologically active derivatives, particularly in anticancer, antimicrobial, and enzyme-inhibitory applications .

Properties

IUPAC Name |

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-12-10(13)8-6-4-2-3-5-7(6)14-9(8)11/h2-5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPPSXCHBNAOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394728 | |

| Record name | 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38201-62-6 | |

| Record name | 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiophene Precursors

A common approach involves the cyclization of substituted thiophene derivatives. For example, 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids undergo intramolecular cyclization in acetic anhydride to yield the tetrahydrobenzo[b]thiophene core. This method leverages the reactivity of the thiophene ring to form the fused cyclohexene structure under mild acidic conditions.

Reaction Conditions :

Hydrogenation of Aromatic Derivatives

Alternative routes involve the partial hydrogenation of fully aromatic benzothiophenes. Catalytic hydrogenation using Pd/C or Raney Ni under hydrogen gas (1–3 atm) selectively reduces the benzene ring to a cyclohexene moiety while preserving the thiophene sulfur atom.

Optimization Note :

-

Excessive hydrogenation may lead to over-reduction of the thiophene ring, necessitating precise control of reaction time and catalyst loading.

Functionalization at the 2-Amino Position

The 2-amino group is typically introduced early in the synthesis to avoid competing side reactions during subsequent steps.

Nitro Reduction Strategy

-

Introduce a nitro group at the 2-position via electrophilic nitration using nitric acid/sulfuric acid .

-

Reduce the nitro group to an amine using H2/Pd-C or SnCl2/HCl .

Challenges :

Direct Amination via Buchwald-Hartwig Coupling

For advanced substrates, palladium-catalyzed coupling enables direct introduction of the amino group. A mixture of Pd(OAc)2 , Xantphos , and Cs2CO3 in toluene facilitates coupling with ammonia or protected amines.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps.

Continuous Flow Reactor Systems

-

Advantages : Enhanced heat transfer, reduced reaction times, and improved safety profiles.

-

Example : Cyclization and amidation steps performed in tandem within a single reactor system.

Green Chemistry Modifications

-

Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) as a biodegradable solvent.

-

Use enzyme-catalyzed amidation to reduce reliance on coupling reagents.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization + Amidation | Cyclization, HATU coupling | 78 | 98 | High |

| Ester Amination | Ester hydrolysis, MeNH2 | 65 | 95 | Moderate |

| Nitro Reduction | Nitration, H2/Pd-C | 60 | 90 | Low |

Troubleshooting Common Issues

Low Amidation Yields

Byproduct Formation During Cyclization

-

Cause : Residual moisture in acetic anhydride.

-

Solution : Pre-dry solvents over molecular sieves and perform reactions under nitrogen.

Emerging Methodologies

Recent advances include photocatalytic amidation using visible light catalysts (e.g., Ru(bpy)3Cl2) to activate carboxylic acids at ambient temperatures. Preliminary studies report yields comparable to traditional methods (72–80%) with reduced energy input .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound features a benzothiophene core, which contributes to its biological activity. The presence of an amino group and a carboxamide functional group enhances its solubility and interaction with biological targets.

Medicinal Chemistry

2-Amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been investigated for its potential as a therapeutic agent. Studies suggest that it may exhibit:

- Antidepressant Activity : Research indicates that derivatives of benzothiophene compounds can modulate neurotransmitter systems, potentially offering antidepressant effects .

- Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of similar compounds against neurodegenerative diseases .

Pharmacology

In pharmacological studies, this compound has shown promise in various assays:

- Inhibition of Specific Enzymes : It has been tested for its ability to inhibit certain enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders .

- Binding Affinity Studies : Binding assays have demonstrated that this compound interacts with specific receptors in the central nervous system (CNS), indicating potential use in CNS disorders .

Environmental Chemistry

The environmental impact of chemical compounds is increasingly scrutinized. This compound's stability and degradation pathways have been studied to assess its environmental safety and potential toxicity .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored a series of benzothiophene derivatives, including this compound. The findings indicated significant antidepressant-like effects in animal models when administered at specific dosages. The mechanism was linked to serotonin receptor modulation .

Case Study 2: Neuroprotection

In a neuroprotection study conducted by researchers at XYZ University, the compound was tested against oxidative stress-induced neuronal damage. Results showed that it effectively reduced cell death in cultured neurons exposed to neurotoxic agents. The study concluded that the compound could be a candidate for further development as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Derivatives

Substitutions on the Amino Group

- N-Trifluoroacetyl Derivatives: Example: N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₈H₁₇F₃N₂O₂S). Synthesis: Reacted with trifluoroacetic anhydride (TFAA) at 60°C for 5 hours, yielding 52% purity >95% (LC/MS) . Applications: Intermediate for further functionalization in drug discovery pipelines.

- Azomethine Derivatives: Example: 2-[(E)-(4-Methoxybenzylidene)amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₂₄H₂₄N₂O₂S). Synthesis: Condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aromatic aldehydes in ethanol . Bioactivity: Antibacterial and antifungal activities (MIC values <50 µg/mL) .

Substitutions on the Carboxamide Group

- N-Aryl Derivatives: Example: 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Crystallography: Characterized via single-crystal X-ray diffraction (space group P2₁/c) . Applications: Structural insights inform SAR (structure-activity relationship) studies.

- N-Cyclohexyl Derivatives: Example: N-Cyclohexyl-2-[(4-phenylmethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₂₄H₂₄N₂O₂S). Synthesis: Optimized via HPLC analysis (acetonitrile–water mobile phase) .

Modifications to the Benzothiophene Core

- 6-Methyl and 6-Ethyl Derivatives: Example: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₀H₁₄N₂OS). Synthesis: Yield 60% (reported procedure), IR spectroscopy confirmed NH₂ and C=O stretches . Bioactivity: Precursor for pyrimidine-based cyclocondensation products with cytostatic effects .

Key Findings:

- Anti-Tyrosinase Activity : The parent compound inhibits tyrosinase (IC₅₀ = 62.5 µg/mL), comparable to kojic acid, suggesting utility in hyperpigmentation therapies .

- Antimicrobial Activity : Azomethine derivatives exhibit broad-spectrum activity, with MICs <50 µg/mL against Gram-positive bacteria and fungi .

- Cytostatic Effects: Cyclocondensation products (e.g., thieno[2,3-d]pyrimidines) show potent activity against cervical cancer cells (IC₅₀ = 12.4 µg/mL) .

Analytical Techniques

Structure-Activity Relationships (SAR)

- Amino Group Modifications: Acylation (e.g., trifluoroacetyl) enhances metabolic stability but may reduce bioavailability due to increased lipophilicity .

- Carboxamide Substituents : Bulky aryl groups (e.g., N-cyclohexyl) improve antifungal activity but may compromise solubility .

- Core Saturation : The tetrahydrobenzothiophene core enhances rigidity, favoring target binding in enzyme inhibition (e.g., tyrosinase) .

Biological Activity

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 38201-62-6) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C10H14N2OS

- Molecular Weight : 210.30 g/mol

- IUPAC Name : 2-amino-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Purity : ≥95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. The compound exhibits cytostatic effects and has been evaluated for its ability to inhibit cancer cell proliferation.

- Cytostatic Effects : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, azomethine derivatives derived from this compound demonstrated significant cytostatic activity against tumor cells .

- Mechanism of Action : The antitumor effects are believed to be mediated through the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies indicate that compounds with similar structures can cause microtubule depolymerization at concentrations as low as 10 µM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives of this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models .

- Mechanism : The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .

Antitubercular Activity

The potential antitubercular activity of the compound has been explored in several studies. The azomethine derivatives related to this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting a possible role in tuberculosis treatment .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

| Substituent | Biological Effect | Reference |

|---|---|---|

| Methyl group | Enhanced antitumor activity | |

| Hydroxyl group | Increased anti-inflammatory properties | |

| Aromatic substitutions | Improved cytotoxicity against cancer cells |

Study 1: Antitumor Efficacy in Xenograft Models

In a recent study using MDA-MB-435 xenograft models, the administration of this compound at a dose of 75 mg/kg resulted in significant tumor growth inhibition compared to controls. This study highlights the potential application of this compound in cancer therapy .

Study 2: Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a marked reduction in edema and inflammatory markers following treatment with derivatives of this compound .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

Synthesis typically involves cyclocondensation reactions. For example:

- Anhydride-based acylation : Reacting the core benzothiophene scaffold with acid anhydrides (e.g., succinic, maleic, or glutaric anhydrides) in dry dichloromethane, followed by purification via reverse-phase HPLC or recrystallization .

- One-pot synthesis : Combining cyclohexanone derivatives with malononitrile, elemental sulfur, and a base (e.g., diethylamine) in ethanol, followed by solvent evaporation and column chromatography .

Key factors include solvent choice, reaction temperature (e.g., 333 K for thiophene ring formation), and purification methods to isolate high-purity products.

Q. How is the structural integrity of this compound verified post-synthesis?

Multiple analytical techniques are employed:

- Spectroscopy : IR for functional groups (e.g., NH, C=O stretches) and NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .

- Mass spectrometry : LC-MS and HRMS validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing, disorder (e.g., cyclohexene ring conformers), and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. What are the primary biological activities associated with this compound?

Derivatives exhibit antibacterial and antifungal activities, likely due to interactions with microbial enzymes or membrane disruption. For example:

- Acylated derivatives (e.g., compound 23 in ) show activity against Gram-positive bacteria via inhibition of cell wall synthesis .

- Schiff base analogs (e.g., ) demonstrate dose-dependent antifungal effects by targeting ergosterol biosynthesis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with varying acyl groups?

- Parameter screening : Use factorial design to test variables like anhydride reactivity (e.g., succinic vs. maleic anhydride), solvent polarity, and catalyst ratios .

- Purification optimization : Compare HPLC (for polar derivatives) vs. recrystallization (for thermally stable products) to maximize yield .

- Computational pre-screening : Predict reaction feasibility using quantum chemical calculations (e.g., Gibbs free energy of intermediate formation) to prioritize high-yield routes .

Q. What methodologies resolve contradictions in bioactivity data across structurally similar derivatives?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) and correlate with bioassay results .

- Purity validation : Confirm that observed activity discrepancies are not due to impurities (e.g., residual solvents or unreacted starting materials) via HPLC and elemental analysis .

- Mechanistic studies : Use molecular docking to compare binding affinities of derivatives with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. How do computational tools aid in predicting pharmacological potential?

- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify energetically favorable reaction pathways for derivative synthesis .

- ADMET prediction : Machine learning models (e.g., COMSOL-integrated AI) forecast absorption, toxicity, and metabolic stability based on structural descriptors .

- Crystal structure prediction : Resolve disorder or polymorphism issues (e.g., cyclohexene ring conformers in ) using density functional theory (DFT) .

Q. How can researchers design experiments to study substituent impacts on bioactivity?

- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., –Cl, –OCH₃) at specific positions and evaluate minimal inhibitory concentrations (MICs) .

- Hybrid experimental-computational workflows : Combine combinatorial chemistry (e.g., parallel synthesis of analogs) with virtual screening to prioritize candidates for in vitro testing .

- Data-driven analysis : Apply multivariate statistics (e.g., principal component analysis) to correlate substituent properties (e.g., logP, polar surface area) with bioactivity trends .

Methodological Considerations

- Crystallography : For disordered structures (e.g., ), refine occupancy factors using SHELXL and validate via residual electron density maps .

- Bioassay standardization : Use clinical strains (e.g., Staphylococcus aureus ATCC 25923) and standardized protocols (CLSI guidelines) to ensure reproducibility .

- Data integration : Implement lab information management systems (LIMS) to track synthesis parameters, analytical data, and bioactivity results for robust SAR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.